molecular formula C8H8N2O B15223481 1-methylpyrazolo[1,5-a]pyridin-2(1H)-one

1-methylpyrazolo[1,5-a]pyridin-2(1H)-one

Cat. No.: B15223481
M. Wt: 148.16 g/mol
InChI Key: PMIBWPFJPXOLQX-UHFFFAOYSA-N
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Description

1-methylpyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and a keto group at the 2-position of the pyrazole ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methylpyrazolo[1,5-a]pyridin-2(1H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1-(2-pyridyl)hydrazines with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to yield the desired product.

Another approach involves the reaction of 2-aminopyridines with α,β-unsaturated carbonyl compounds in the presence of a base. This method also leads to the formation of the pyrazolopyridine ring system through a similar cyclization mechanism.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methylpyrazolo[1,5-a]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrazolopyridine derivatives.

Scientific Research Applications

1-methylpyrazolo[1,5-a]pyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-methylpyrazolo[1,5-a]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolopyridine system.

Uniqueness

1-methylpyrazolo[1,5-a]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-methylpyrazolo[1,5-a]pyridin-2-one

InChI

InChI=1S/C8H8N2O/c1-9-8(11)6-7-4-2-3-5-10(7)9/h2-6H,1H3

InChI Key

PMIBWPFJPXOLQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C2N1C=CC=C2

Origin of Product

United States

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